3-Amino-2-methylpropanoic acid hydrochloride

Chiral resolution Preparative chemistry β-amino acid isolation

Researchers requiring both L-BAIBA and D-BAIBA enantiomers for parallel signaling studies face costly separate procurement. This racemic hydrochloride salt provides both antipodes from a single purchase, enabling simultaneous investigation of Gαs/cAMP and Gαi/NF-κB pathways at the MRGPRD receptor. - Enables preparative-scale isolation of D-(-)-β-aminoisobutyric acid via fractional crystallization of diastereomeric salts. - (R)-enantiomer exhibits 11.7-fold lower Km (0.12 mM) for AGXT2 vs. β-alanine (1.4 mM), ensuring sensitive enzyme activity assays. - Enhanced aqueous solubility (≥25 mg/mL) and DMSO solubility (60 mg/mL) streamline in vitro and in vivo dosing.

Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 28267-25-6
Cat. No. B122366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methylpropanoic acid hydrochloride
CAS28267-25-6
Synonyms3-Amino-2-methylpropanoic Acid Hydrate;  3-Amino-2-methylpropanoic Acid Hydrochloride;  2-Methyl-β-alanine Hydrochloride;  (±)-3-Aminoisobutyric Acid Hydrochloride;  DL-β-Aminoisobutyric Acid Hydrochloride; 
Molecular FormulaC4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESCC(CN)C(=O)O.Cl
InChIInChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H
InChIKeyCGGBOMJVYQTWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Racemic BAIBA HCl Sourcing Guide


3-Amino-2-methylpropanoic acid hydrochloride (CAS 28267-25-6), also designated rac-3-aminoisobutyric acid hydrochloride or DL-β-aminoisobutyric acid hydrochloride, is the racemic hydrochloride salt of the β2-amino acid BAIBA (β-aminoisobutyric acid) . With molecular formula C₄H₁₀ClNO₂ and molecular weight 139.58 g/mol, this white to off-white crystalline solid is the synthetic racemate of a naturally occurring, exercise-induced myokine generated from thymine catabolism and valine metabolism [1]. As a 2-methyl-substituted β-alanine analog, it serves as a versatile chiral building block, enantiomeric resolution substrate, and metabolic probe—functionally and physically distinct from its free base (CAS 144-90-1, MW 103.12) and from enantiopure L-BAIBA (CAS 4249-19-8) or D-BAIBA (CAS 2140-95-6) forms [2].

Workflow
Chiral resolution and enantiomer isolation from racemic hydrochloride
Selection
Racemic HCl salt as a single-source dual-enantiomer probe
Use Context
Metabolic signaling, bone metabolism, and PPARα pathway studies

Why Substitution Fails: BAIBA HCl vs. Analogs


3-Amino-2-methylpropanoic acid hydrochloride cannot be generically substituted by β-alanine (3-aminopropanoic acid) or by single-enantiomer BAIBA forms without compromising experimental objectives. β-Alanine lacks the α-methyl substituent that confers PPARα-dependent metabolic activity and differential enzyme kinetics: (R)-BAIBA exhibits an 11.7-fold lower Km (0.12 mM vs. 1.4 mM) for the aminotransferase AGXT2 compared to β-alanine [1]. At the glycine receptor, BAIBA is a partial agonist whereas β-alanine is a full agonist—a fundamental pharmacological distinction with consequences for neuromodulation studies [2]. Between enantiomers, L-BAIBA and D-BAIBA activate distinct intracellular signaling cascades (Gαs/cAMP versus Gαi/NF-κB) through the same MRGPRD receptor, meaning the racemic form is required when both signaling modalities must be probed simultaneously or when D-BAIBA must be isolated via chiral resolution [3]. The hydrochloride salt further provides a defined stoichiometric counterion and enhanced aqueous solubility (≥25 mg/mL in water; 60 mg/mL in DMSO for the enantiopure HCl) not realized with the free base, which is insoluble in DMSO and only sparingly soluble in water .

β-Alanine analogLacks α-methyl substituent; PPARα-mediated browning and AGXT2 affinity may not transfer.
Single enantiomerL- or D-BAIBA alone does not replicate dual MRGPRD signaling co-exposure; racemate required for both pathways.
Free base formInsoluble in DMSO and hygroscopic; may limit assay stock preparation and long-term storage consistency.

Quantitative Differentiation Evidence vs. Analogs


Preparative Chiral Resolution of D-BAIBA

The racemic hydrochloride salt (CAS 28267-25-6) is the canonical starting material for the isolation of enantiopure D-(-)-β-aminoisobutyric acid via fractional crystallization of diastereomeric cinchonidine salts, as established by Kakimoto and Armstrong (1961) [1]. This resolution methodology is specifically enabled by the racemic hydrochloride form: the free base (CAS 144-90-1) and enantiopure hydrochloride salts (L-form CAS 925704-45-6; D-form CAS 132605-98-2) cannot serve this function. A subsequent Eli Lilly patent (US 6,372,936) extended this approach for cryptophycin synthesis, using protected racemic 3-amino-2-methylpropionic acid as the substrate for optical resolution [2].

Chiral Resolution
Head-to-head
Racemic HCl enables D-BAIBA isolation via diastereomeric salt formation; free base cannot.
Supports preparative enantiomer isolation workflow
Validated by Kakimoto (1961) and Eli Lilly patent
Chiral resolution Preparative chemistry β-amino acid isolation

Enantiomer-Specific MRGPRD Signaling

Kitase et al. (2024) demonstrated that L-BAIBA and D-BAIBA both signal through the Mas-related G-protein-coupled receptor type D (MRGPRD) in osteocytes but activate functionally divergent intracellular pathways [1]. L-BAIBA increases Fgf23 expression via Gαs/cAMP/PKA/CBP/β-catenin and Gαq/PKC/CREB cascades, whereas D-BAIBA induces Fgf23 indirectly through sclerostin via Gαi/NF-κB. In vivo, both enantiomers elevated Fgf23 in bone and increased urinary phosphate excretion. The racemic hydrochloride provides simultaneous access to both signaling modalities, which is essential for experiments where the net physiological effect of combined enantiomer exposure must be captured [1]. In human populations, L-BAIBA serum concentrations are approximately 0.043 μM while D-BAIBA is approximately 1.55 μM—a 36-fold difference in circulating levels that underscores the non-redundant biology of each enantiomer [2].

MRGPRD Signaling
Head-to-head
L-BAIBA: Gαs/cAMP/PKA; D-BAIBA: Gαi/NF-κB. Distinct Fgf23 regulation.
Racemate recapitulates natural enantiomer co-exposure context
Ocy454 osteocytes; human serum D-form ~1.55 μM vs L-form ~0.043 μM
G-protein-coupled receptor Enantiomer-specific pharmacology Osteocyte signaling

PPARα-Dependent Adipocyte Browning

Roberts et al. (2014) established that BAIBA induces browning of white adipocytes and hepatic β-oxidation through a PPARα-dependent mechanism [1]. BAIBA at 5 μM significantly increased expression of brown adipocyte-specific genes UCP-1, CIDEA, PGC-1α, and cytochrome C in primary adipocytes differentiated from inguinal white adipose tissue (WAT) stromal vascular fraction over 6 days. In hepatocytes, BAIBA dose-dependently increased the maximal oxygen consumption rate (OCR) across a concentration range of 0.1–10 μM over 6 days. In vivo, oral administration of 100 mg/kg/day BAIBA for 14 days to C57BL/6J mice significantly elevated hepatic mRNA expression of PPARα and key β-oxidation genes (CPT1, MCAD, LCAD). These browning and β-oxidation effects were completely abrogated in PPARα-null mice [1]. In contrast, β-alanine (3-aminopropanoic acid) has no reported PPARα agonist activity and does not induce adipocyte browning—a functional distinction attributable to the α-methyl substituent present in BAIBA but absent in β-alanine [2].

PPARα Browning
Class-level
BAIBA 5 μM induces UCP-1, CIDEA, PGC-1α; β-alanine shows no activity.
Supports PPARα-dependent adipocyte browning research
Effects abolished in PPARα-null mice; β-alanine inert in this pathway
Metabolic regulation Adipocyte browning PPARα agonism

Partial Agonism at Glycine Receptor

Schmieden and Betz (1995) systematically characterized the agonist and antagonist properties of β-amino acids at the recombinant human α1 glycine receptor (GlyR) expressed in Xenopus oocytes [1]. β-Alanine, taurine, β-aminobutyric acid (β-ABA), and β-aminoisobutyric acid (β-AIBA, i.e., BAIBA) were all classified as β-amino acid ligands at GlyR. Critically, β-alanine acts as a full agonist at GlyR, whereas BAIBA is a partial agonist: at low concentrations BAIBA competitively inhibited glycine-elicited currents, while at higher concentrations it elicited a significant but submaximal membrane current. This partial agonism arises from the conformational equilibrium of the β-amino acid backbone (cis vs. trans conformers), where the trans conformation mediates antagonistic binding and the cis conformation mediates agonistic binding [1]. The α-methyl substituent of BAIBA, absent in β-alanine, alters the cis/trans equilibrium and thus the intrinsic efficacy at GlyR [2].

Glycine Receptor
Cross-study
BAIBA is partial agonist at GlyR α1; β-alanine is full agonist.
Partial agonism context for neuromodulation studies
Electrophysiology on recombinant human GlyR
Glycine receptor Partial agonism Neuropharmacology

Higher AGXT2 Substrate Affinity

Kontani et al. (1993) co-purified D-3-aminoisobutyrate-pyruvate aminotransferase with alanine-glyoxylate aminotransferase 2 (AGXT2) from rat liver and determined kinetic parameters for multiple substrates [1]. (R)-3-aminoisobutyric acid [(R)-BAIBA] was active as a competitive substrate with respect to β-alanine, exhibiting a Km of 0.12 mM. In comparison, β-alanine itself had a Km of 1.4 mM with 1 mM glyoxylate as the amino group acceptor. This represents an 11.7-fold higher apparent affinity of AGXT2 for (R)-BAIBA compared to β-alanine. The differential is functionally significant: at physiological substrate concentrations in the low micromolar range, (R)-BAIBA will be preferentially metabolized by AGXT2 over β-alanine [1]. This enzymatic preference underlies the use of (R)-BAIBA (and its racemic precursor) as a selective probe for AGXT2 activity in metabolic studies, including investigations of hyper-β-aminoisobutyric aciduria and dimethylarginine metabolism [2].

AGXT2 Affinity
Head-to-head
(R)-BAIBA Km = 0.12 mM vs β-alanine Km = 1.4 mM; 11.7-fold lower.
Higher reported affinity for (R)-enantiomer in AGXT2 assays
Rat liver AGXT2; glyoxylate acceptor
Enzyme kinetics AGXT2 Metabolic biomarker

Enhanced Solubility of Hydrochloride Salt

The hydrochloride salt of 3-amino-2-methylpropanoic acid (MW 139.58 g/mol) provides a defined 1:1 stoichiometric counterion that enhances aqueous solubility compared to the free base form (MW 103.12 g/mol, CAS 144-90-1) [1]. The free base (as the monohydrate) is water-soluble at approximately 20 mg/mL (193.94 mM) at 25°C but is insoluble in DMSO, limiting its utility in cell-based assays requiring organic solvent vehicle . In contrast, the enantiopure (S)-3-amino-2-methylpropanoic acid hydrochloride achieves DMSO solubility of 60 mg/mL (429.86 mM), while the racemic hydrochloride maintains aqueous solubility ≥25 mg/mL . The hydrochloride counterion also provides improved long-term storage stability as a crystalline solid at room temperature, whereas the free base is hygroscopic and requires desiccated storage [1].

Salt Solubility
Supporting
Racemic HCl: aqueous ≥25 mg/mL; (S)-HCl: DMSO 60 mg/mL. Free base DMSO-insoluble.
Formulation-relevant solubility for assay and in vivo studies
Vendor COA data; free base hygroscopic
Solubility Formulation In vitro assay compatibility

Research & Industrial Application Scenarios


Preparative Chiral Resolution for Asymmetric Synthesis

This compound is the established starting material for preparative-scale isolation of D-(-)-β-aminoisobutyric acid via fractional crystallization of diastereomeric salts, as originally described by Kakimoto and Armstrong (1961) [1] and later extended in Eli Lilly's patent for cryptophycin antitumor agent synthesis (US 6,372,936) [2]. The racemic hydrochloride provides both enantiomers from a single procurement, enabling asymmetric synthesis of cryptophycin analogs, β-peptide foldamers, and enantiomer-specific metabolic tracers. Procurement of the racemic HCl salt rather than pre-resolved enantiomers is cost-effective when both antipodes are required for structure-activity relationship (SAR) studies [2].

Exercise Metabolism and Fgf23 Regulation

The racemic BAIBA hydrochloride enables simultaneous investigation of L-BAIBA and D-BAIBA signaling in osteocytes, where the two enantiomers activate distinct G-protein pathways (Gαs/cAMP vs. Gαi/NF-κB) through the same MRGPRD receptor to regulate Fgf23 expression and urinary phosphate excretion [3]. This application is directly supported by the evidence that L-BAIBA and D-BAIBA produce different transcriptional outcomes despite binding the same receptor, and that human circulating levels differ by 36-fold (L-BAIBA ~0.043 μM; D-BAIBA ~1.55 μM) [4]. The racemic form is essential for in vitro and in vivo models that recapitulate physiological co-exposure.

Metabolic Syndrome & Adipocyte Browning Assays

BAIBA at 5 μM consistently induces browning of primary white adipocytes (UCP-1, CIDEA, PGC-1α upregulation) and at 0.1–10 μM dose-dependently increases hepatocyte β-oxidation, as established by Roberts et al. (2014) [5]. Oral administration of 100 mg/kg/day BAIBA for 14 days in mice elevates hepatic PPARα and β-oxidation gene expression, with all effects abolished in PPARα-null animals [5]. The hydrochloride salt's enhanced DMSO solubility (60 mg/mL) facilitates preparation of high-concentration stock solutions for both in vitro (5 μM treatment) and in vivo (100 mg/kg/day oral dosing) experimental protocols. β-Alanine is not a substitute in this application, as it lacks PPARα agonist activity [6].

AGXT2 Kinetics & Biomarker Studies

The (R)-enantiomer within the racemic mixture serves as the high-affinity substrate for AGXT2 (Km = 0.12 mM), providing 11.7-fold greater sensitivity than β-alanine (Km = 1.4 mM) in enzyme activity assays [7]. This kinetic advantage makes the racemic hydrochloride the appropriate substrate for studies of hyper-β-aminoisobutyric aciduria, AGXT2 pharmacogenomics, and dimethylarginine metabolism, where AGXT2 polymorphisms significantly impact plasma and urinary BAIB concentrations [8]. The hydrochloride salt form ensures consistent substrate preparation for reproducible kinetic determinations.

Application
Selection Property
Validation Focus
Chiral resolution research
Racemic HCl salt for dual-enantiomer isolation
Enantiomeric purity and preparative yield
Bone metabolism / Fgf23 studies
Racemic co-exposure for both MRGPRD signaling modalities
Enantiomer-specific Fgf23 expression and phosphate excretion
Adipocyte browning / hepatic β-oxidation
PPARα-dependent transcriptional activation by BAIBA
Brown adipocyte gene expression and oxygen consumption rate
AGXT2 kinetics and biomarker studies
(R)-enantiomer as high-affinity AGXT2 substrate
Km determination and enzyme activity assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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